1-Propanol, 3-propoxy-
Description
“1-Propanol, 3-propoxy-” also known as “3-Propoxy-1-propanol” is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da .
Molecular Structure Analysis
The molecular structure of “1-Propanol, 3-propoxy-” consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Physical And Chemical Properties Analysis
“1-Propanol, 3-propoxy-” has a density of 0.9±0.1 g/cm3, a boiling point of 191.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.7±6.0 kJ/mol, and it has a flash point of 58.1±6.3 °C . The index of refraction is 1.418, and it has a molar refractivity of 33.1±0.3 cm3 .
properties
IUPAC Name |
3-propoxypropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRLRNXHLPZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074346 | |
Record name | 1-Propanol, 3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |
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Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propoxypropanol is a colorless liquid. (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
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Boiling Point |
301.6 °F at 760 mmHg (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
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Flash Point |
128 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
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Density |
0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
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Product Name |
1-Propanol, 3-propoxy- | |
CAS RN |
30136-13-1, 4161-22-2 | |
Record name | N-PROPOXYPROPANOL | |
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Record name | 3-Propoxy-1-propanol | |
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Record name | 1-Propanol, 3-propoxy- | |
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Record name | 1-Propanol, 3-propoxy- | |
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Record name | 1-Propanol, 3-propoxy- | |
Source | EPA DSSTox | |
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Record name | Propoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
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Melting Point |
-112 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | N-PROPOXYPROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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